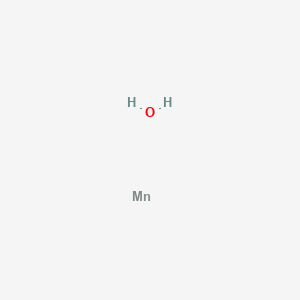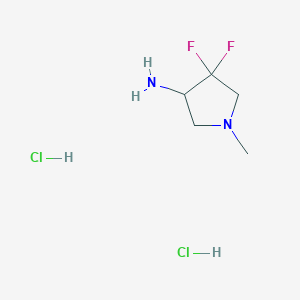
4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride typically involves the fluorination of a pyrrolidine derivative followed by methylation and amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methylating agents like methyl iodide. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, making it a valuable tool in drug discovery and development .
相似化合物的比较
4,4-Difluoro-1-methylpyrrolidine: Similar structure but lacks the amine group.
1-Methylpyrrolidin-3-amine: Similar structure but lacks the fluorine atoms.
4-Fluoro-1-methylpyrrolidin-3-amine: Contains only one fluorine atom.
Uniqueness: 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
1785159-74-1 |
|---|---|
分子式 |
C5H12Cl2F2N2 |
分子量 |
209.06 g/mol |
IUPAC 名称 |
4,4-difluoro-1-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c1-9-2-4(8)5(6,7)3-9;;/h4H,2-3,8H2,1H3;2*1H |
InChI 键 |
BXBSYTNAOZHHJD-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(C1)(F)F)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


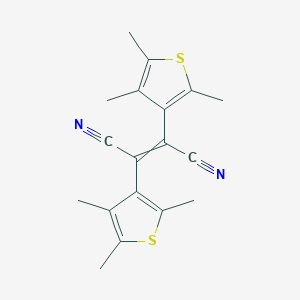
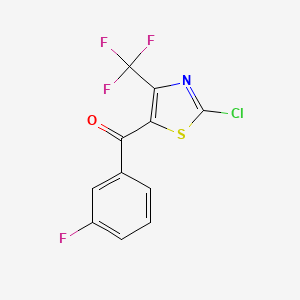
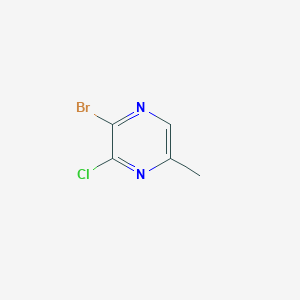
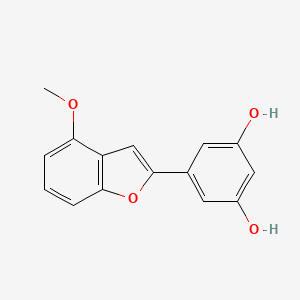
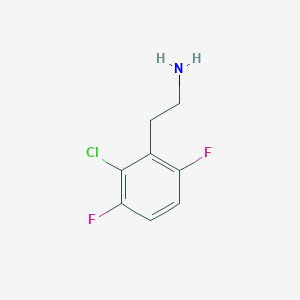
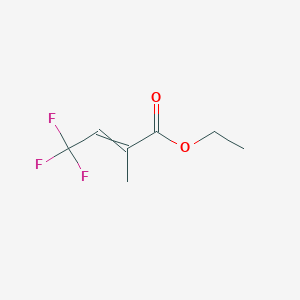
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
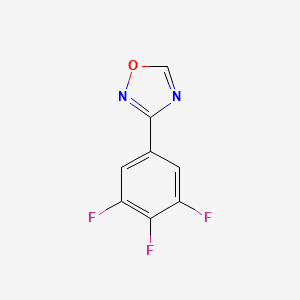
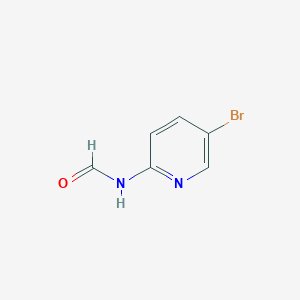
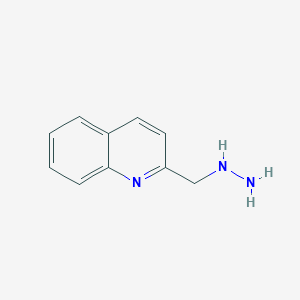
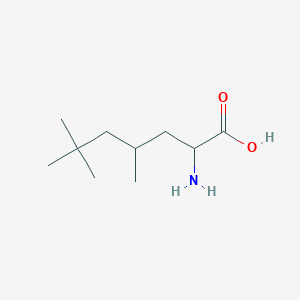
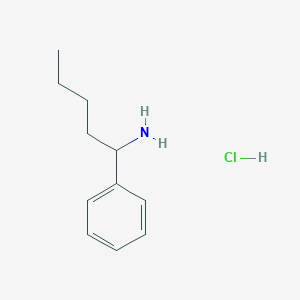
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
